molecular formula C11H9BrO2 B12629649 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

Cat. No.: B12629649
M. Wt: 253.09 g/mol
InChI Key: WBYZCPYZHMZPHD-UHFFFAOYSA-N
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Description

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- is a tricyclic indan derivative known for its therapeutic applications, particularly as a receptor agonist. This compound is a key intermediate in the synthesis of ramelteon, a melatonin receptor agonist used for treating sleep disorders .

Preparation Methods

The synthesis of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves several steps:

Chemical Reactions Analysis

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- undergoes various chemical reactions:

Common reagents used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and palladium catalysts for hydrogenolysis .

Scientific Research Applications

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves its role as a receptor agonist. It binds to specific receptors in the body, particularly melatonin receptors, to exert its therapeutic effects. This interaction helps regulate sleep-wake cycles and is beneficial in treating sleep disorders .

Comparison with Similar Compounds

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- is unique due to its specific structure and therapeutic applications. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one

InChI

InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2

InChI Key

WBYZCPYZHMZPHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C3CCOC3=CC(=C21)Br

Origin of Product

United States

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